2-(2,5-Dimethylphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate
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Overview
Description
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate typically involves the condensation of 2-hydroxyquinoline-4-carboxylic acid with 2-(2,5-dimethylphenyl)-2-oxoethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the quinoline moiety.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate would depend on its specific biological activity. Generally, quinoline derivatives interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline-4-carboxylic acid: A precursor in the synthesis of the compound.
2-(2,5-Dimethylphenyl)-2-oxoethyl chloride: Another precursor.
Quinoline derivatives: A broad class of compounds with similar structures and diverse biological activities.
Uniqueness
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate is unique due to the specific substitution pattern on the phenyl ring and the presence of both a quinoline and a carboxylate group. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C20H17NO4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C20H17NO4/c1-12-7-8-13(2)15(9-12)18(22)11-25-20(24)16-10-19(23)21-17-6-4-3-5-14(16)17/h3-10H,11H2,1-2H3,(H,21,23) |
InChI Key |
YOMRHFLEACVYFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
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